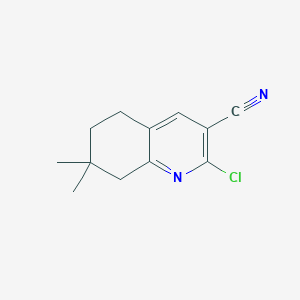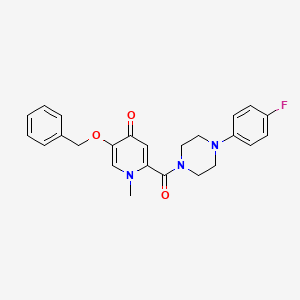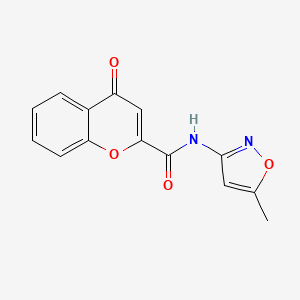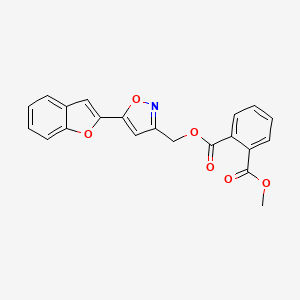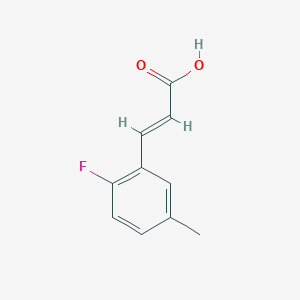
3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The closest compound I found is “3-(Pyrrolidine-1-carbonyl)phenylboronic acid” which is a solid substance with the empirical formula C11H14BNO3 . It’s used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One such method involves the N-heterocyclization of primary amines with diols . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “3-(Pyrrolidine-1-carbonyl)phenylboronic acid” is represented by the SMILES string OB(O)c1cccc(c1)C(=O)N2CCCC2 .Chemical Reactions Analysis
The catalytic protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The “3-(Pyrrolidine-1-carbonyl)phenylboronic acid” is a solid substance . Its molecular weight is 219.04 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The research surrounding 3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one primarily focuses on its synthesis and applications in organic chemistry, particularly in the creation of complex heterocyclic structures that are significant for pharmaceutical development.
Regio- and Stereospecific Synthesis
A significant application involves the regio- and stereospecific synthesis of C-3 functionalized proline derivatives via palladium catalyzed directed C(sp3)-H arylation. This process facilitates the functionalization of C(sp(3))-H bonds at the unactivated 3-position of proline derivatives using aryl iodides and palladium catalysis, yielding cis-2,3-disubstituted pyrrolidines as single stereoisomers. This methodology is notable for its high yield under solvent-free conditions, showcasing its utility in drug discovery for generating primary amide derivatives with suitable physicochemical properties (Affron, Davis, & Bull, 2014).
Multicomponent 1,3-Dipolar Cycloaddition
Another research application is highlighted in the development of novel dispiropyrrolo[2,1-a]isoquinoline derivatives through multicomponent 1,3-dipolar cycloaddition of cyclic diketones-based tetrahydroisoquinolinium N-ylides. This approach offers a route to dispiropyrrolo[2,1-a]isoquinoline-fused pyrrolidine-2,5-diones, featuring two adjacent spiro-carbons, demonstrating an innovative method to construct novel heterocyclic scaffolds with potential biological activities (Boudriga et al., 2019).
Forced Degradation and Photodegradation Studies
Research into the forced degradation and photodegradation of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which are active compounds with analgesic properties, has been conducted. These studies provide insights into the stability and degradation pathways of such derivatives under various conditions, emphasizing their photolability and chemical stability in different media. This research is crucial for understanding the stability profiles of pharmaceutical compounds, guiding their development and storage conditions (Muszalska et al., 2015).
Safety and Hazards
Orientations Futures
The future directions in the field of pyrrolidine synthesis could involve the development of more efficient and diverse methods for the synthesis of pyrrolidines . The catalytic protodeboronation of pinacol boronic esters is a valuable but not well-developed transformation, suggesting potential for future research .
Propriétés
IUPAC Name |
3-(pyrrolidine-1-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-6-2-1-5-10(11)9-12(15-13)14(18)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHSQLGAGPPKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2993077.png)
![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)
![N-[(5-bromopyrazin-2-yl)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2993080.png)
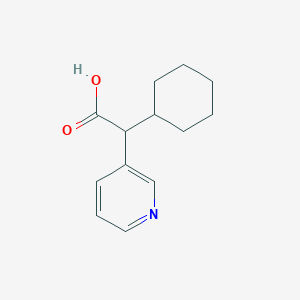
![(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid](/img/structure/B2993082.png)
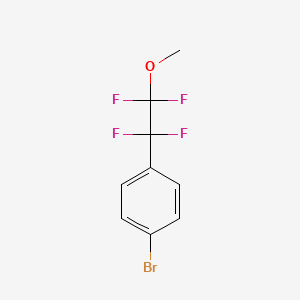
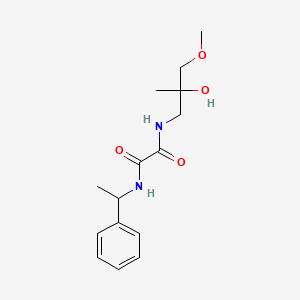
![2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2993087.png)
